

Application Notes and Protocols for L-152804 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Diet-induced obesity (DIO) is a widely utilized preclinical model that recapitulates many features of human obesity, a condition driven by complex interactions between genetic predisposition and environmental factors, such as the overconsumption of high-calorie foods.

[1] The Neuropeptide Y (NPY) system is a critical central regulator of energy homeostasis, with NPY being one of the most potent orexigenic (appetite-stimulating) peptides.

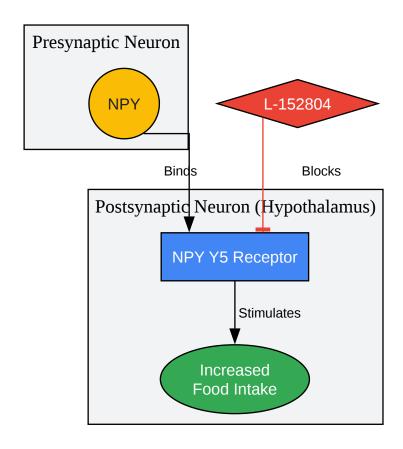
[2][3] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in mediating the hyperphagic effects of NPY.

L-152804 is a potent, selective, and orally bioavailable non-peptide antagonist of the NPY Y5 receptor.[2][4] It has been instrumental in elucidating the specific role of the Y5 receptor in the pathophysiology of obesity. Unlike broader NPY receptor agonists or antagonists, L-152804 allows for the targeted investigation of the Y5 signaling pathway. Studies have shown that while it may not affect spontaneous food intake in lean animals on a standard diet, it can selectively ameliorate body weight gain, adiposity, and associated hyperinsulinemia in models of dietinduced obesity.[5][6][7] This makes L-152804 a valuable pharmacological tool for studying the mechanisms underlying DIO and for the preclinical evaluation of anti-obesity therapeutics targeting the NPY-Y5 pathway.

Mechanism of Action: NPY-Y5R Signaling



Neuropeptide Y, released from hypothalamic neurons, binds to the Y5 receptor on postsynaptic neurons. This activation is believed to stimulate pathways that increase appetite and food intake. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing NPY from exerting its orexigenic effects. This blockade is particularly effective under conditions of elevated NPY signaling, such as that observed in diet-induced obesity.[6]



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Caption: NPY-Y5R signaling pathway and L-152804 antagonism.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo dosages and effects of L-152804 reported in preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity of L-152804



Receptor	Species	Assay Type	Value	Citation
Y5	Human	[¹²⁵ I]PYY Displacement	K _i = 26 nM	[2][4]
Y5	Rat	[¹²⁵ I]PYY Displacement	K _i = 31 nM	[2][4]
Y5	Human	NPY-induced Ca ²⁺ influx	IC50 = 210 nM	[2][4]
Y1, Y2, Y4	Human	Binding Affinity	No significant affinity at 10 μM	[2][4]

Table 2: In Vivo Efficacy of L-152804 in Rodent Models



Animal Model	Administrat ion Route	Dosage	Duration	Key Effects	Citation
Satiated SD Rats	Intracerebrov entricular (ICV)	30 μg	Single Dose	Significantly inhibited food intake evoked by a Y4/Y5 agonist (bPP).	[2][4]
Satiated SD Rats	Oral	10 mg/kg	Single Dose	Significantly inhibited food intake evoked by a Y4/Y5 agonist (bPP).	[2][4]
Satiated SD Rats	Oral	10 mg/kg	Single Dose	Did not significantly inhibit food intake evoked by NPY.	[2][4]
Diet-Induced Obese C57BL/6J Mice	Oral (gavage)	30 mg/kg, daily	2 weeks	Suppressed diet-induced body weight gain; Reduced mean caloric intake by 7.6%.	[6]
Diet-Induced Obese C57BL/6J Mice	Oral (gavage)	100 mg/kg, daily	2 weeks	Suppressed diet-induced body weight gain; Reduced mean caloric intake by 10.0%;	[6]



				Improved hyperinsuline mia.	
Lean C57BL/6J Mice (Regular Diet)	Oral (gavage)	30 or 100 mg/kg, daily	2 weeks	No significant effect on body weight.	[6][7]
Genetically Obese Leprdb/db Mice	Oral (gavage)	30 or 100 mg/kg, daily	16 days	No significant effect on body weight.	[6][7]
Genetically Obese Zucker Fatty Rats	Oral (gavage)	30 or 100 mg/kg, daily	2 weeks	No significant effect on body weight.	[6]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice

This protocol is adapted from established methods for inducing obesity in mice.[5][8]

- Animal Selection: Start with 6-8 week old male C57BL/6J mice. This strain is known for its susceptibility to DIO.
- Acclimation: Upon arrival, allow mice to acclimate for at least one week. House them in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
- Group Assignment: Randomize mice into two groups based on body weight to ensure no significant difference between groups at baseline.
 - Control Group: Fed a standard chow or low-fat diet (e.g., ~10% kcal from fat).



- o DIO Group: Fed a high-fat diet (HFD).
- Diet Administration:
 - Provide the respective diets for a period of 10-15 weeks to establish a clear obese phenotype. A common HFD provides 40-60% of total kilocalories from fat.[5][8] A representative diet composition is 42% kcal from fat, 43% from carbohydrates, and 15% from protein.[5]
 - Ensure ad libitum access to both food and water.
- Monitoring:
 - Record the body weight of each mouse weekly.
 - Measure food intake per cage weekly by weighing the remaining food.
 - After 10-12 weeks on the HFD, mice should exhibit significantly increased body weight, adiposity, and may begin to show signs of insulin resistance compared to the control group.[6]

Protocol 2: Preparation and Administration of L-152804

This protocol is based on the methods described by Ishihara et al. (2006).[6]

- Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in distilled water. This serves as the vehicle for suspending L-152804.
- L-152804 Suspension:
 - Calculate the required amount of L-152804 based on the desired dosage (e.g., 30 mg/kg or 100 mg/kg) and the number and weight of the mice.
 - Weigh the L-152804 powder and suspend it in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose assuming a 10 mL/kg dosing volume).



 Ensure the suspension is homogenous before each administration, for example by vortexing.

Administration:

- Administer L-152804 or vehicle to the DIO mice once daily via oral gavage.
- The treatment period is typically 2 weeks or longer to observe significant effects on body weight gain.[6]
- Continue to provide the HFD throughout the treatment period.

Protocol 3: Measurement of Primary Endpoints

- Body Weight:
 - Continue to measure the body weight of each mouse at least weekly throughout the L-152804 treatment period.
 - Calculate the change in body weight from the start of the treatment.
- Food and Water Intake:
 - Measure food and water consumption daily or several times per week by weighing the food hoppers and water bottles.
 - Calculate the average daily intake per mouse. Note that the Y5R antagonist reduced the mean overall caloric intake of the HFD by 7.6% (30 mg/kg) and 10.0% (100 mg/kg).
- Plasma Parameters (Optional Terminal Endpoint):
 - At the end of the study, mice can be fasted overnight.
 - Collect blood samples for the measurement of plasma glucose and insulin to assess improvements in DIO-associated hyperinsulinemia.[6]
- Adiposity (Optional Terminal Endpoint):

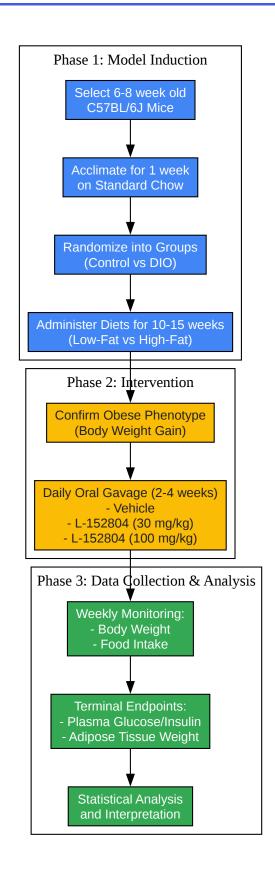


 Dissect and weigh various fat pads (e.g., mesenteric, epididymal) to determine the effect of L-152804 on adiposity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical experiment investigating the effects of L-152804 in a DIO model.





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Caption: Experimental workflow for DIO studies with L-152804.



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